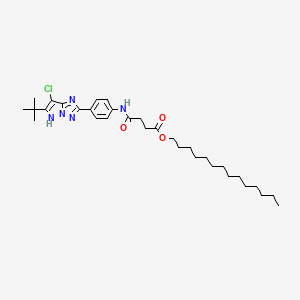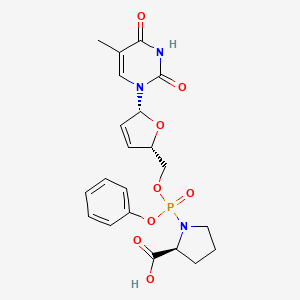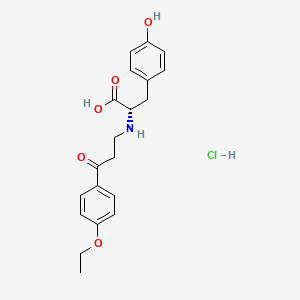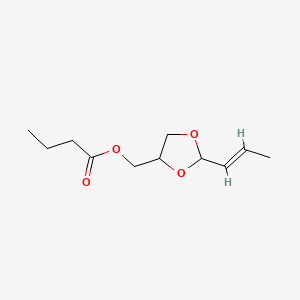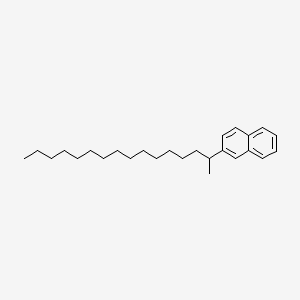
2-sec-Hexadecylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sec-Hexadecylnaphthalene is an organic compound with the molecular formula C26H40 It is a derivative of naphthalene, where a hexadecyl group is attached to the second carbon of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Hexadecylnaphthalene typically involves the alkylation of naphthalene with a hexadecyl halide under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Naphthalene+Hexadecyl HalideAlCl3this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-sec-Hexadecylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Halogenated and nitrated naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
2-sec-Hexadecylnaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-sec-Hexadecylnaphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes due to its hydrophobic nature, potentially affecting membrane fluidity and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-sec-Octadecylnaphthalene
- 2-sec-Dodecylnaphthalene
- 2-sec-Tetradecylnaphthalene
Uniqueness
2-sec-Hexadecylnaphthalene is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, this compound exhibits distinct solubility, melting point, and reactivity characteristics, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
61593-20-2 |
|---|---|
Molekularformel |
C26H40 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
2-hexadecan-2-ylnaphthalene |
InChI |
InChI=1S/C26H40/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(2)25-21-20-24-18-15-16-19-26(24)22-25/h15-16,18-23H,3-14,17H2,1-2H3 |
InChI-Schlüssel |
QRPSMRABKSANRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


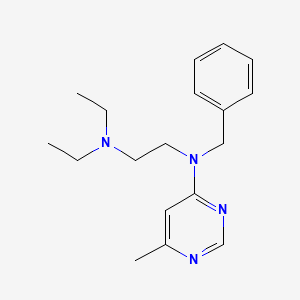
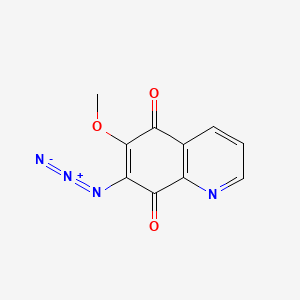
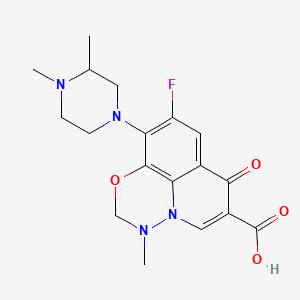

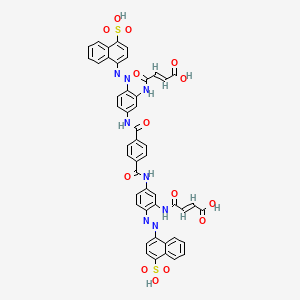

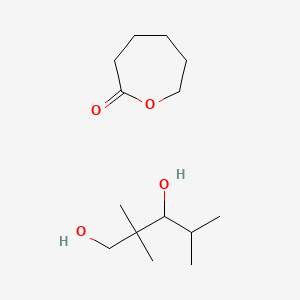
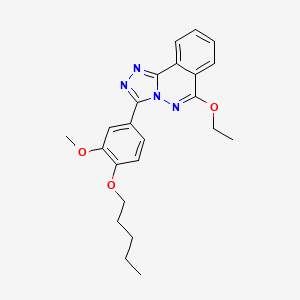
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
